Cas no 890896-28-3 (2-{1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)

2-{1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol structure
890896-28-3 structure
Product Name:2-{1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol
CAS No:890896-28-3
MF:C13H11Cl2N5O
MW:324.165339708328
CID:6283159
PubChem ID:16819569
Update Time:2025-07-19

2-{1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol
    • AB00677545-01
    • CCG-309923
    • 890896-28-3
    • 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
    • 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol
    • 2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
    • AKOS002329133
    • F1886-0506
    • Inchi: 1S/C13H11Cl2N5O/c14-10-2-1-8(5-11(10)15)20-13-9(6-19-20)12(16-3-4-21)17-7-18-13/h1-2,5-7,21H,3-4H2,(H,16,17,18)
    • InChI Key: DWTXDLKWVGDWCN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)N1C2C(C=N1)=C(N=CN=2)NCCO)Cl

Computed Properties

  • Exact Mass: 323.0340654g/mol
  • Monoisotopic Mass: 323.0340654g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 75.9Ų

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Additional information on 2-{1-(3,4-dichlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol

Comprehensive Overview of 2-{1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethan-1-ol (CAS No. 890896-28-3)

2-{1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethan-1-ol (CAS No. 890896-28-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities, including kinase inhibition and modulation of cellular signaling pathways. Researchers are particularly interested in its role as a potential small-molecule inhibitor, with studies exploring its efficacy in targeting specific enzymes or receptors involved in disease progression.

The molecular structure of 2-{1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethan-1-ol features a 3,4-dichlorophenyl moiety attached to a pyrazolo[3,4-d]pyrimidine core, further functionalized with an aminoethanol side chain. This arrangement contributes to its high binding affinity and selectivity, making it a promising candidate for drug development. Recent studies have highlighted its potential in addressing inflammatory disorders and metabolic diseases, aligning with current trends in precision medicine and personalized therapeutics. The compound's CAS No. 890896-28-3 serves as a critical identifier for researchers and regulatory bodies, ensuring accurate referencing in scientific literature and databases.

In the context of modern drug discovery, 2-{1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethan-1-ol exemplifies the growing focus on targeted therapies and structure-activity relationships (SAR). Its design leverages the dichlorophenyl group for enhanced lipophilicity and membrane permeability, while the pyrazolo[3,4-d]pyrimidine scaffold provides a versatile platform for further chemical modifications. These attributes are particularly relevant to current research on kinase inhibitors, a hot topic in oncology and autoimmune disease treatment. The compound's aminoethanol side chain also introduces hydrogen-bonding capabilities, which may improve solubility and pharmacokinetic properties.

From a synthetic chemistry perspective, the preparation of CAS No. 890896-28-3 involves multi-step organic reactions, including cyclocondensation and nucleophilic substitution. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure high purity and structural confirmation. The compound's stability under various pH conditions and its compatibility with common drug formulation excipients are additional areas of investigation, reflecting the broader industry emphasis on drug delivery optimization.

The rising interest in 2-{1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethan-1-ol is evident from its frequent citation in patent applications and academic publications. Searches for "pyrazolo[3,4-d]pyrimidine derivatives" and "small-molecule kinase inhibitors" often include references to this compound, underscoring its relevance in contemporary medicinal chemistry. Furthermore, its potential applications in neurodegenerative disease research and immune modulation align with trending topics in biomedical science, making it a subject of ongoing exploration.

In summary, 2-{1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethan-1-ol (CAS No. 890896-28-3) represents a compelling example of how rational drug design can yield compounds with significant therapeutic potential. Its structural complexity and biological activity profile position it as a valuable tool for researchers aiming to develop next-generation treatments for complex diseases. As the scientific community continues to unravel its mechanisms of action, this compound is likely to remain at the forefront of innovative pharmaceutical research.

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